2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one

Description

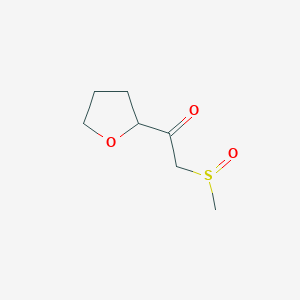

2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one is a ketone derivative characterized by a methanesulfinyl group (-S(O)CH₃) and a tetrahydrofuran (oxolan) ring attached to the ethanone backbone. The sulfinyl group contributes to its electronic and steric properties, influencing reactivity and interactions in chemical or biological systems .

For instance, sulfinyl groups are known to enhance polarity and solubility compared to their sulfide or sulfone counterparts, which may impact crystallization or chromatographic separation .

Properties

CAS No. |

137756-29-7 |

|---|---|

Molecular Formula |

C7H12O3S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-methylsulfinyl-1-(oxolan-2-yl)ethanone |

InChI |

InChI=1S/C7H12O3S/c1-11(9)5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3 |

InChI Key |

UQZRSCVJLHSICJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC(=O)C1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone typically involves the reaction of tetrahydrofuran with a suitable sulfoxide precursor under controlled conditions. One common method is the oxidation of a methylthioether derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfoxide can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.

Reducing Agents: LiAlH4, NaBH4.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thioether derivatives.

Substitution: Formation of various substituted ethanone derivatives.

Scientific Research Applications

2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence:

Key Comparative Insights :

Structural Influence on Physical Properties :

- The oxolan ring (tetrahydrofuran) enhances rigidity and may lower melting points compared to aromatic substituents. For example, 1-(2-methyloxolan-2-yl)ethan-1-one is a liquid at room temperature , whereas sulfonylidene derivatives (e.g., compound 1f in ) are solids with defined melting points.

- Sulfinyl vs. Sulfonyl Groups : Sulfinyl groups (-SO-) are less electron-withdrawing than sulfonyl (-SO₂-) but more polar than sulfides (-S-), affecting solubility and reactivity .

Synthetic Methods :

- Sulfinyl-containing compounds often require oxidation of sulfides (e.g., using peroxides) or nucleophilic displacement of leaving groups. In contrast, sulfonylidenes (e.g., ) are synthesized via transition-metal catalysis (Ru), highlighting the need for tailored conditions based on substituent complexity.

- Oxolan-substituted ketones (e.g., ) are typically synthesized via Friedel-Crafts acylation or cyclization reactions.

Biological and Functional Activity: While the target compound’s bioactivity is unreported, analogs like benzofuran-derived oxime ethers exhibit antimicrobial activity , suggesting that sulfinyl-oxolan derivatives could be explored for similar applications.

Stability and Reactivity :

Biological Activity

2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H12O3S

- Molecular Weight : 176.24 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the methanesulfinyl group may contribute to antioxidant properties, which play a crucial role in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Antimicrobial Properties : There is emerging evidence that suggests antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels in vitro | |

| Enzyme Inhibition | Inhibition of CYP450 enzymes | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant activity of various sulfoxides showed that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes indicated that it serves as an inhibitor, affecting the metabolism of co-administered drugs. This finding underscores the importance of understanding drug-drug interactions involving this compound.

Case Study 3: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.